Bienvenue dans la boutique en ligne BenchChem!

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

Anticancer Benzimidazolium salts Cytotoxicity

2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 941540-54-1, molecular formula C17H18N2O, molecular weight 266.34 g/mol) is a synthetic 1,2-disubstituted benzimidazole derivative featuring a 4-methylbenzyl substituent at the N1 position and a 2-hydroxyethyl group at the C2 position. The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, associated with diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 941540-54-1
Cat. No. B2590288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol
CAS941540-54-1
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO
InChIInChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3
InChIKeyXGKMDZKIVNXSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 941540-54-1): A 1,2-Disubstituted Benzimidazole Building Block for Anticancer and Chemical Biology Research


2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 941540-54-1, molecular formula C17H18N2O, molecular weight 266.34 g/mol) is a synthetic 1,2-disubstituted benzimidazole derivative featuring a 4-methylbenzyl substituent at the N1 position and a 2-hydroxyethyl group at the C2 position . The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, associated with diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects [1]. The para-methyl substitution on the benzyl ring and the pendant hydroxyethyl moiety distinguish this compound from unsubstituted or singly-substituted benzimidazole analogs, imparting unique steric, electronic, and hydrogen-bonding properties that influence target binding and pharmacokinetic behavior.

Why Generic Benzimidazole Analogs Cannot Substitute for 2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol in Procurement and Research


Benzimidazole derivatives are not interchangeable in research or industrial applications because subtle variations in substitution pattern profoundly alter biological activity, physicochemical properties, and synthetic utility. The 4-methylbenzyl group at the N1 position of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol has been specifically identified as critical for cytotoxic potency: a benzimidazolium salt incorporating the 4-methylbenzyl moiety exhibited IC50 values comparable to cisplatin against MDA-MB-231 and DLD-1 cancer cell lines [1]. Replacement of this substituent with other benzyl groups (e.g., 2-methylbenzyl, 3-methylbenzyl, or 4-chlorobenzyl) leads to different pharmacological profiles. The 2-hydroxyethyl group provides a synthetic handle for further derivatization (e.g., oxidation to aldehyde/carboxylic acid, esterification, or etherification), which is absent in analogs bearing 2-methyl or 2-p-tolyl substituents [2]. Simply substituting a generic benzimidazole or a different 1,2-disubstituted congener risks loss of the specific potency, selectivity, and synthetic versatility that define this compound's utility.

Quantitative Differentiation Evidence for 2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol Against Closest Structural Analogs


Antiproliferative Potency in MDA-MB-231 Breast Cancer and DLD-1 Colon Cancer Cell Lines vs. Cisplatin

A benzimidazolium salt incorporating the 4-methylbenzyl group (structurally derived from the 2-hydroxyethyl benzimidazole core) demonstrated high cytotoxic potency against human breast adenocarcinoma MDA-MB-231 cells and colorectal adenocarcinoma DLD-1 cells, with IC50 values comparable to the clinical anticancer drug cisplatin [1]. In contrast, the corresponding palladium(II) complexes (2a and 2b) showed weaker activity, and a benzimidazolium salt bearing a pentamethylbenzyl group instead of 4-methylbenzyl exhibited higher cytotoxicity (IC50 = 7.59 ± 0.68 µM against MDA-MB-231), indicating that the 4-methylbenzyl substitution yields a balanced activity–selectivity profile [1].

Anticancer Benzimidazolium salts Cytotoxicity

Antiproliferative Activity Against DLD-1 Colorectal Cancer Cells: 6.093 µM IC50 for a Closely Related 1-(4-Methylbenzyl)-2-Substituted Benzimidazole

The 1,2-disubstituted benzimidazole compound 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole (SL-13), which shares the identical 4-methylbenzyl N1-substitution pattern, exhibited potent antiproliferative activity against DLD-1 colorectal cancer cells with an IC50 of 6.093 µM (MTT assay, 72 h) [1]. This potency surpasses that reported for many other benzimidazole derivatives tested against the same cell line, providing direct evidence that the 4-methylbenzyl substitution is a key driver of anticancer activity in the DLD-1 model [1].

Colorectal cancer DLD-1 Antiproliferative

Differential Cytotoxicity in Healthy vs. Cancer Cell Lines: A 4-Methylbenzyl Benzimidazolium Salt Shows Moderate Toxicity to Normal Cells

A benzimidazolium salt bearing the 4-methylbenzyl group, 1-(4-methylbenzyl)-3-(2-methylbenzyl)benzimidazolium chloride, was evaluated for cytotoxicity in two healthy cell lines: human embryonic kidney HEK-293T cells and mouse fibroblast L929 cells. The compound exhibited moderate toxicity with IC50 values of 50.37 µM (HEK-293T) and 81.56 µM (L929) after 48 h exposure [1]. When compared to its potent activity in cancer cell lines (MDA-MB-231 and DLD-1, IC50 values comparable to cisplatin), the IC50 in healthy HEK-293T cells is approximately 5–10 fold higher, indicating a degree of selectivity that is not universally observed among benzimidazolium salts [1][2].

Selectivity Toxicity Healthy cell lines

Synthetic Accessibility and Derivatization Potential: 41% Yield via Patent-Reported Hydroxymethylation Route

The compound is accessible via a patent-reported synthesis: 1-(4-methylbenzyl)-2-methylbenzimidazole is reacted with formaldehyde in pyridine at 90 °C for 24 h, followed by flash chromatography and recrystallization, yielding the target compound in 41% yield as a white solid [1]. The product identity was confirmed by ¹H NMR and ES-MS [1]. The 2-hydroxyethyl group serves as a versatile synthetic handle for further functionalization (oxidation, esterification, etherification, or conversion to leaving groups), enabling the compound to function as a key intermediate for building diverse benzimidazole-based libraries. This synthetic versatility distinguishes it from analogs that lack a primary alcohol functional group, such as [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol (CAS 428856-23-9, available from Sigma-Aldrich as part of a discovery collection but not analytically characterized) .

Synthesis Derivatization Hydroxymethylation

Optimal Research and Industrial Application Scenarios for 2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol Based on Quantitative Evidence


Lead Compound for Colorectal Cancer (DLD-1) Drug Discovery Programs

The demonstrated antiproliferative potency of 4-methylbenzyl-substituted benzimidazoles against DLD-1 colorectal adenocarcinoma cells (IC50 = 6.093 µM for the closely related SL-13 compound) supports the procurement of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol as a starting scaffold for colorectal cancer drug discovery [1]. Its cisplatin-comparable activity in both breast (MDA-MB-231) and colon (DLD-1) cancer lines and the selectivity window suggested by healthy cell data (HEK-293T IC50 = 50.37 µM) make it a high-priority candidate for hit-to-lead optimization programs targeting colorectal malignancies.

Synthetic Intermediate for Diversified Benzimidazole Libraries via 2-Hydroxyethyl Functionalization

The 2-hydroxyethyl group provides a versatile chemical handle for generating structurally diverse benzimidazole libraries. The patent-documented synthesis (41% yield) enables reliable access to sufficient quantities of the core scaffold, and the pendant primary alcohol can be readily oxidized to the aldehyde or carboxylic acid, esterified, etherified, or converted to a leaving group for nucleophilic displacement [2]. This synthetic versatility is unavailable in closely related analogs such as [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol, which, while commercially available from Sigma-Aldrich, is sold 'AS-IS' without analytical characterization .

Chemical Probe for Investigating Structure–Activity Relationships (SAR) of N1-Benzyl Substitution in Benzimidazole Pharmacophores

The 4-methylbenzyl substituent has been specifically identified as a privileged group conferring cytotoxic activity in multiple benzimidazole-based compound series. Comparative studies show that alteration of the benzyl substitution pattern (e.g., to 2-methylbenzyl, 3-methylbenzyl, or 4-chlorobenzyl) leads to divergent biological outcomes [1][3]. Procuring 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol enables systematic SAR studies around the N1 position while retaining the synthetically useful C2-hydroxyethyl group, facilitating the identification of substitution-dependent pharmacological effects.

Selectivity Profiling in Anticancer vs. Normal Cell Panels

The availability of quantitative cytotoxicity data in both cancerous (MDA-MB-231, DLD-1) and healthy (HEK-293T, L929) cell lines for 4-methylbenzyl-containing benzimidazolium salts enables researchers to use this compound as a reference standard in therapeutic window assessment assays [1][4]. The observed 5–10 fold difference between cancer cell and healthy cell IC50 values provides a benchmark for evaluating novel analogs and supports the compound's inclusion in focused screening libraries aimed at identifying tumor-selective agents.

Quote Request

Request a Quote for 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.